molecular formula C12H14ClNO2 B13162636 Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13162636
M. Wt: 239.70 g/mol
InChI Key: COXIWHASASMKHF-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS 1001270-85-4) is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This pyrrolidine-3-carboxylate ester features a 4-chlorophenyl substituent at the 3-position of the pyrrolidine ring, a structure confirmed by its InChI key COXIWHASASMKHF-UHFFFAOYSA-N . Its topological polar surface area is calculated to be 38.3 Ų . As a pyrrolidine derivative, this compound serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Pyrrolidine scaffolds are of significant interest in the development of pharmacologically active molecules . Related chromenopyrrole compounds, which incorporate a pyrrolidine core, have been documented in scientific literature for their potential use in researching therapies for a range of neurological conditions, which may include impulsive disorders, Parkinson's disease, and memory disorders . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore new chemical entities or as a precursor in the synthesis of more complex molecules.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3

InChI Key

COXIWHASASMKHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Ring Closure and Cyclization Strategies

a. Cyclization of Malic Acid Derivatives

One of the primary approaches involves cyclization of malic acid derivatives with amines to form the pyrrolidine ring, followed by esterification to introduce the methyl ester group.

  • Procedure:
    • Malic acid reacts with methylamine to form an intermediate amide.
    • Cyclization occurs under reflux conditions, often in solvents like toluene or chlorobenzene.
    • Post-cyclization, the intermediate undergoes esterification with methylating agents (e.g., methyl iodide or methyl sulfate).

b. Patent Example (CN113321605A)

  • Method Highlights:
    • Use of toluene or chlorobenzene as solvents.
    • Reaction of malic acid with methylamine aqueous solution.
    • Refluxing for 10-18 hours to promote ring closure.
    • Subsequent esterification with methyl iodide or methyl sulfate.
Step Reagents Conditions Yield Reference
Ring closure Malic acid + methylamine Reflux 15-18h Not specified
Esterification Methyl iodide/methyl sulfate Reflux Not specified

Reduction of Cyclic Intermediates

The pyrrolidine ring is often formed via reduction of cyclic imides or lactams derived from the cyclization step.

  • Method:
    • Cyclized intermediates (e.g., cyclic amides) are reduced using catalytic hydrogenation (e.g., Raney Nickel) in methanol or ethanol.
    • This step converts the cyclic amide to the corresponding pyrrolidine.

Research Data:

  • Example: Reduction of 3-hydroxy-1-methylcyclobutanediamide to pyrrolidine derivative.
  • Conditions: Hydrogenation over Raney Nickel at room temperature or mild heating.
Step Reagents Conditions Yield Reference
Reduction Raney Nickel H2, MeOH, room temp 75-87% ,

The introduction of the 4-chlorophenyl group onto the pyrrolidine core can be achieved through:

  • C-H Activation and Arylation:

    • Transition-metal catalyzed C-H activation (e.g., Pd-catalyzed arylation) allows direct attachment of 4-chlorophenyl groups.
    • Alternatively, nucleophilic aromatic substitution on suitable intermediates.
  • Reagents & Conditions:

    • Palladium catalysts with aryl iodides or chlorides.
    • Base such as potassium carbonate.
    • Solvents like dimethylformamide (DMF) or acetonitrile.

Research Findings:

  • C-H activation strategies have been successfully employed to attach the chlorophenyl moiety with yields around 37-61% depending on conditions.
Step Reagents Conditions Yield Reference
Arylation Pd catalyst + 4-chlorophenyl iodide 50-80°C, 12-24h 37-61% ,

Overall Synthetic Route Summary

Step Description Typical Reagents Conditions Yield (%) Reference
1 Cyclization of malic acid derivatives Malic acid + methylamine Reflux 15-18h Not specified
2 Cyclization to form pyrrolidine core Cyclized amide Reflux Not specified ,
3 Reduction to pyrrolidine Raney Nickel, H2 Room temp 75-87% ,
4 Aromatic substitution (aryl attachment) Pd catalysis + chlorophenyl iodide 50-80°C, 12-24h 37-61% ,
5 Esterification Methyl iodide or sulfate Reflux Variable ,

Research Discoveries and Innovations

Recent advances have focused on:

  • C-H Activation Techniques: Enabling direct arylation without pre-functionalization, increasing efficiency and selectivity.
  • Green Chemistry Approaches: Use of milder conditions and recyclable catalysts.
  • Asymmetric Synthesis: Developing chiral catalysts for enantioselective synthesis, although specific enantioselective methods for this compound are still under exploration.

Notes and Considerations

  • Purity and Isomerism: The synthesis must account for potential cis/trans isomers, especially during steps involving chiral centers.
  • Yield Optimization: Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yields.
  • Safety: Handling methylating agents and transition metals requires strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

The 4-chlorophenyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-Cl C₁₂H₁₄ClNO₂ 239.70 Potential enzyme inhibitor scaffold
Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate 4-Br C₁₂H₁₄BrNO₂ 284.16 Higher molecular weight; bromine may enhance reactivity
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate 4-OCH₃ C₁₃H₁₇NO₃ 235.28 Methoxy group improves solubility
Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate 3,5-(OCH₃)₂ C₁₄H₁₉NO₄ 265.31 Increased steric hindrance; used in bioactive derivatives
Methyl 4-(2-aminophenyl)pyrrolidine-3-carboxylate 2-NH₂ C₁₂H₁₆N₂O₂ 220.27 Amino group enables hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase lipophilicity and may enhance membrane permeability in drug design.
  • Electron-donating groups (e.g., OCH₃, NH₂) improve solubility and hydrogen-bonding capacity, critical for target interactions .

Modifications on the Pyrrolidine Ring

Oxo-Substituted Analogs

Compounds like ethyl 2-oxo-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (C₁₃H₁₄ClNO₃) feature a 2-oxo group, which introduces a ketone functionality. This modification increases polarity and may alter binding affinities compared to the non-oxo parent compound .

N-Substituted Derivatives

Example: Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (C₁₉H₂₀ClNO₂) includes a benzyl group at the 1-position.

Stereochemical Considerations

The trans configuration (e.g., trans-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate) is common among analogs, as noted in and . Stereochemistry significantly impacts biological activity; for instance, (3R,4S) configurations in related compounds show higher enzyme inhibition efficacy .

Biological Activity

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate, also known as methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, is a compound of interest in pharmacological research due to its structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of C12_{12}H14_{14}ClN1_{1}O2_{2} and a molecular weight of approximately 239.70 g/mol. Its structure includes a pyrrolidine ring substituted with a chlorophenyl group and a carboxylate moiety, which enhances its solubility and biological activity in various applications.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and neurotransmitter receptors. Research indicates that it may modulate neurotransmitter systems, potentially affecting central nervous system pathways. The binding affinity to various receptors is crucial for understanding its pharmacodynamics and potential therapeutic effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related pyrrolidine derivatives, suggesting that modifications in their structure can enhance biological activity. For instance, compounds with chlorophenyl substitutions demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells. In one study, compounds with 4-chlorophenyl groups reduced cell viability to 64%, indicating promising anticancer potential .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell LineViability (%)Notable Features
Compound 6A549644-chlorophenyl substitution
Compound 7A549614-bromophenyl substitution
Compound 8A549<504-dimethylamino phenyl substitution

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. While some derivatives exhibited activity against multidrug-resistant strains of Staphylococcus aureus, the specific compound's effectiveness remains to be fully elucidated. Initial findings suggest potential applications in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus>64No significant activity
Escherichia coli>64No significant activity

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity against cancer cell lines compared to standard chemotherapeutics like cisplatin. This highlights the need for further exploration into their structure-activity relationships .
  • Neuropharmacological Studies : Preliminary investigations into the neuropharmacological effects suggest that this compound may influence neurotransmitter systems, making it a candidate for further research in neurological disorders. However, detailed mechanisms remain to be clarified through additional studies.

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